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Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6-Methoxy-7-
nitro-1-indanone, a valuable intermediate in the preparation of complex heterocyclic scaffolds.
The primary application highlighted is its use in the synthesis of tricyclic melatonin receptor
agonists, demonstrating its importance in medicinal chemistry and drug development.

Overview and Key Applications

6-Methoxy-7-nitro-1-indanone is a substituted indanone derivative that serves as a versatile
building block in organic synthesis. Its chemical structure, featuring a reactive ketone, a
methoxy group, and a nitro group on the aromatic ring, allows for a variety of chemical
transformations. The most prominent application of this compound is as a key intermediate in
the synthesis of potent and selective melatonin receptor agonists. The synthetic strategy
primarily involves the reduction of the nitro group to an amine, which then undergoes further
cyclization to construct the desired tricyclic systems.

Physicochemical Data and Spectroscopic
Information

A summary of the key physical and chemical properties of 6-Methoxy-7-nitro-1-indanone is
provided in the table below for easy reference.
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Property Value Reference
CAS Number 196597-96-3 [11[2][3]
Molecular Formula C10H9NOa4 [1][3]
Molecular Weight 207.18 g/mol [11[3]
Appearance Solid [1]

Melting Point 157-161 °C [1]

Purity >97% [1]

Key Synthetic Transformations and Experimental
Protocols

The following sections detail the pivotal synthetic steps involving 6-Methoxy-7-nitro-1-
indanone, including its preparation and its conversion to a key amine intermediate.

Synthesis of 6-Methoxy-7-nitro-1-indanone

The title compound is readily prepared by the nitration of 6-methoxy-1-indanone. This
electrophilic aromatic substitution reaction introduces a nitro group at the 7-position, activated
by the methoxy group.

Experimental Protocol: Nitration of 6-Methoxy-1-indanone

o Materials:

o

6-Methoxy-1-indanone

o

Potassium nitrate (KNO3s)

[¢]

Concentrated sulfuric acid (H2S0a)
o Ice

e Procedure:
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o Dissolve 6-methoxy-1-indanone (1 equivalent) in concentrated sulfuric acid at a
temperature maintained below 0°C.

o Separately, dissolve potassium nitrate (1.3 equivalents) in concentrated sulfuric acid, also
keeping the temperature below 0°C.

o Slowly add the potassium nitrate solution to the 6-methoxy-1-indanone solution, ensuring
the internal temperature does not exceed 0°C.

o Stir the reaction mixture at 0°C for 20 minutes.
o Pour the reaction mixture onto ice to quench the reaction and precipitate the product.

o Collect the precipitate by filtration, wash with cold water, and dry to afford 6-Methoxy-7-
nitro-1-indanone.

Reduction of the Nitro Group to Synthesize 7-Amino-6-
methoxy-1-indanone

A crucial step in the utilization of 6-Methoxy-7-nitro-1-indanone is the reduction of the nitro
group to form 7-amino-6-methoxy-1-indanone. This amino-indanone is a key precursor for
constructing heterocyclic systems like indoles via reactions such as the Fischer indole
synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation
» Materials:
o 6-Methoxy-7-nitro-1-indanone
o Palladium on carbon (Pd/C, typically 5-10 mol%)
o Solvent (e.g., Ethanol, Ethyl acetate)
o Hydrogen gas (Hz)

e Procedure:
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o In a suitable hydrogenation vessel, dissolve 6-Methoxy-7-nitro-1-indanone in the chosen
solvent.

o Add the Pd/C catalyst to the solution.
o Pressurize the vessel with hydrogen gas (typically 1-4 atm).

o Stir the reaction mixture vigorously at room temperature until the reaction is complete
(monitoring by TLC or LC-MS is recommended).

o Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas
(e.g., nitrogen or argon).

o Filter the reaction mixture through a pad of celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-6-methoxy-1-
indanone, which can be purified by recrystallization or column chromatography.

Application in the Synthesis of Tricyclic Melatonin
Agonists

The resulting 7-amino-6-methoxy-1-indanone is a pivotal intermediate for the synthesis of
tricyclic compounds with affinity for melatonin receptors. A common strategy is the Fischer
indole synthesis, which involves the reaction of a phenylhydrazine derivative (in this case, the
amino-indanone can be converted to a hydrazine or a related precursor) with a ketone or
aldehyde to form an indole ring.

The general workflow for the synthesis of these tricyclic melatonin agonists is depicted in the
following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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